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Compound of Interest

Compound Name: 1,2,4-Triphenyl-1,4-butanedione

Cat. No.: B1295100 Get Quote

1,2,4-Triphenyl-1,4-butanedione is a γ-dicarbonyl compound, a class of molecules whose

unique structural arrangement of two carbonyl groups separated by two methylene carbons

dictates a rich and versatile reactivity profile.[1] Unlike their 1,3-dicarbonyl counterparts, the

methylene protons in 1,4-dicarbonyls are not significantly activated, yet the molecule's ability to

undergo intramolecular cyclizations makes it a cornerstone in heterocyclic chemistry.[2] This

guide provides an in-depth exploration of the synthesis, core reactivity, and mechanistic

underpinnings of 1,2,4-Triphenyl-1,4-butanedione, offering field-proven insights and detailed

protocols for researchers, scientists, and professionals in drug development. The primary utility

of this and other 1,4-dicarbonyls lies in their capacity to serve as precursors for a wide array of

five-membered heterocycles, which are prevalent scaffolds in natural products and

pharmaceuticals.[3][4][5][6]

Physicochemical Properties
A foundational understanding begins with the compound's basic properties, summarized below.
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Property Value Reference

CAS Number 4441-01-4 [7][8][9][10][11]

Molecular Formula C₂₂H₁₈O₂ [7][8][10]

Molecular Weight 314.38 g/mol [8][10][11]

IUPAC Name
1,2,4-Triphenylbutane-1,4-

dione
[10][11]

Boiling Point 496.2°C at 760 mmHg [7]

Flash Point 183.6°C [7]

Density 1.143 g/cm³ [7]

Synthesis of the 1,4-Dicarbonyl Core
The synthetic accessibility of 1,4-dicarbonyl compounds is a crucial prerequisite for their

application. While numerous methods exist, the Stetter reaction represents a powerful and

convergent approach for creating these scaffolds.[5][6] This reaction involves the conjugate

addition of an aldehyde to a Michael acceptor, facilitated by a nucleophilic catalyst such as a

thiazolium salt or an N-heterocyclic carbene (NHC).[5] The process elegantly reverses the

normal polarity of the aldehyde's carbonyl carbon, allowing it to act as a nucleophile.[5]
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Stetter Reaction Workflow
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Caption: General workflow for the Stetter reaction to synthesize 1,4-dicarbonyls.

Core Reactivity: The Paal-Knorr Synthesis
The most significant and widely exploited reactivity of 1,2,4-Triphenyl-1,4-butanedione and its

analogs is the Paal-Knorr synthesis.[3][12] This powerful reaction, first reported in 1884,

provides a direct route to substituted furans, pyrroles, and thiophenes from a common 1,4-

dicarbonyl precursor.[3][13] The choice of reagent dictates the resulting heterocycle, making it

a highly versatile tool in synthetic chemistry.

Synthesis of Substituted Furans
The Paal-Knorr furan synthesis is an acid-catalyzed intramolecular cyclization followed by

dehydration.[14][15][16] The reaction can be driven by protic acids (H₂SO₄, p-TsOH), Lewis

acids (ZnCl₂, BF₃·Et₂O), or dehydrating agents like phosphorus pentoxide (P₂O₅).[14][15]

Causality of Experimental Choices: The use of an acid catalyst is essential to protonate one of

the carbonyl groups, rendering it more electrophilic and susceptible to nucleophilic attack.[15]

The subsequent enolization of the second carbonyl provides the necessary intramolecular
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nucleophile. The rate-determining step is typically the ring-closing attack of the enol oxygen on

the protonated carbonyl.[14][15]
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Paal-Knorr Furan Synthesis Mechanism

1,4-Diketone

Protonated
Carbonyl

 H⁺ 

Enol Intermediate

 Tautomerization 

Cyclic Hemiacetal

 Intramolecular
Attack (RDS) 

Protonated
Hemiacetal

 H⁺ 

Substituted Furan

 -H₂O, -H⁺ 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paal-Knorr Pyrrole Synthesis Mechanism
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Paal-Knorr Thiophene Synthesis Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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